molecular formula C10H24Cl2N2O B1439888 2-[Ethyl(3-piperidinylmethyl)amino]-1-ethanol dihydrochloride CAS No. 1220019-25-9

2-[Ethyl(3-piperidinylmethyl)amino]-1-ethanol dihydrochloride

Cat. No.: B1439888
CAS No.: 1220019-25-9
M. Wt: 259.21 g/mol
InChI Key: TYMPKWILLHGVON-UHFFFAOYSA-N
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Description

2-[Ethyl(3-piperidinylmethyl)amino]-1-ethanol dihydrochloride is a chemical compound with significant applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. This compound is known for its unique structure and reactivity, which make it a valuable tool in various research and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[Ethyl(3-piperidinylmethyl)amino]-1-ethanol dihydrochloride typically involves the reaction of ethylamine with 3-piperidinylmethyl chloride under controlled conditions. The reaction is usually carried out in an organic solvent, such as dichloromethane, at a temperature range of 0°C to 25°C. The resulting product is then purified through recrystallization or chromatography.

Industrial Production Methods: In an industrial setting, the production of this compound may involve larger-scale reactions and the use of specialized equipment to ensure consistent quality and yield. The process may also include additional steps, such as the use of catalysts to improve reaction efficiency and the implementation of safety measures to handle potentially hazardous reagents.

Chemical Reactions Analysis

Types of Reactions: 2-[Ethyl(3-piperidinylmethyl)amino]-1-ethanol dihydrochloride can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be performed using alkyl halides in the presence of a base.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.

Scientific Research Applications

2-[Ethyl(3-piperidinylmethyl)amino]-1-ethanol dihydrochloride has a wide range of applications in scientific research:

  • Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: The compound is utilized in biochemical studies to investigate enzyme mechanisms and metabolic pathways.

  • Industry: The compound is employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-[Ethyl(3-piperidinylmethyl)amino]-1-ethanol dihydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, modulating biochemical processes within cells. The exact mechanism of action can vary depending on the context in which the compound is used.

Comparison with Similar Compounds

2-[Ethyl(3-piperidinylmethyl)amino]-1-ethanol dihydrochloride is unique in its structure and reactivity compared to other similar compounds. Some of the similar compounds include:

  • 2-Ethyl-1-(3-piperidinylmethyl)piperidine dihydrochloride

  • N-Ethyl-3-piperidinylmethylamine dihydrochloride

  • 1-Ethyl-3-piperidinylmethylpiperidine dihydrochloride

These compounds share structural similarities but differ in their functional groups and reactivity, leading to distinct applications and properties.

Properties

IUPAC Name

2-[ethyl(piperidin-3-ylmethyl)amino]ethanol;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H22N2O.2ClH/c1-2-12(6-7-13)9-10-4-3-5-11-8-10;;/h10-11,13H,2-9H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYMPKWILLHGVON-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CCO)CC1CCCNC1.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H24Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-[Ethyl(3-piperidinylmethyl)amino]-1-ethanol dihydrochloride
Reactant of Route 2
2-[Ethyl(3-piperidinylmethyl)amino]-1-ethanol dihydrochloride
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2-[Ethyl(3-piperidinylmethyl)amino]-1-ethanol dihydrochloride
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2-[Ethyl(3-piperidinylmethyl)amino]-1-ethanol dihydrochloride
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2-[Ethyl(3-piperidinylmethyl)amino]-1-ethanol dihydrochloride
Reactant of Route 6
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2-[Ethyl(3-piperidinylmethyl)amino]-1-ethanol dihydrochloride

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